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Compound of Interest

Compound Name: Tris(pentafluorophenyl)borate

Cat. No.: B12749223

An in-depth exploration of the structure, properties, and applications of a uniquely powerful
Lewis acid.

Tris(pentafluorophenyl)borane, often abbreviated as B(CeFs)s or BCF, is a white, volatile solid
that has emerged as a cornerstone reagent in modern chemistry.[1] Its exceptional Lewis
acidity, coupled with high thermal stability and relative inertness of its B-C bonds, has
established it as a versatile tool in a myriad of chemical transformations. This guide provides a
detailed overview of the fundamental characteristics and applications of
tris(pentafluorophenyl)borane, tailored for researchers, scientists, and professionals in drug
development.

Molecular Structure and Physical Properties

Tris(pentafluorophenyl)borane possesses a distinctive molecular architecture. The central
boron atom is bonded to three pentafluorophenyl groups, which are arranged in a propeller-like
fashion.[1] The BCs core of the molecule is planar.[1] This structural arrangement, determined
by gas electron diffraction, reveals a torsional angle of 40.6(3)° for the deviation of the
pentafluorophenyl groups from a hypothetical planar arrangement.[1]

The strong electron-withdrawing nature of the fluorine atoms in the pentafluorophenyl rings
significantly enhances the electrophilicity of the boron center, making B(CeFs)s a potent Lewis
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acid.[2] Despite its high reactivity, it is thermally stable at temperatures exceeding 200 °C,

resistant to oxygen, and tolerant to water, with which it forms a hygroscopic trihydrate.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of

tris(pentafluorophenyl)borane is presented in the tables below for easy reference and

comparison.
Property Value
Chemical Formula Ci1sBF1s

Molar Mass 511.98 g/mol [1]
Appearance Colorless to white solid[1]
Melting Point 126 to 131 °C[1]
Soluble in many organic solvents (e.g., toluene,
Solubility dichloromethane); forms an adduct with water.

[1]

Molecular Shape

Trigonal planar around boron[1]

Dipole Moment

0 D[1]

Spectroscopic Data

Chemical Shift (8) / Wavenumber (cm™)

1H NMR

No proton signals in the pure compound.

1B NMR (CDCls)

58.6 ppm (broad singlet)[3]

13C NMR (CDCls)

Carbon attached to boron is often not observed.
[3] Other signals are complex multiplets due to

C-F coupling.

19F NMR (CDCls)

-127.87 (ortho-F), -142.68 (para-F), -159.99
(meta-F) ppm (broad singlets)|[3]

IR Spectroscopy

Characteristic strong absorptions for C-F and B-
C bonds.

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://pubs.acs.org/doi/10.1021/acs.inorgchem.6b02911
https://en.wikipedia.org/wiki/Tris(pentafluorophenyl)borane
https://en.wikipedia.org/wiki/Tris(pentafluorophenyl)borane
https://en.wikipedia.org/wiki/Tris(pentafluorophenyl)borane
https://en.wikipedia.org/wiki/Tris(pentafluorophenyl)borane
https://en.wikipedia.org/wiki/Tris(pentafluorophenyl)borane
https://en.wikipedia.org/wiki/Tris(pentafluorophenyl)borane
https://en.wikipedia.org/wiki/Tris(pentafluorophenyl)borane
https://www.rsc.org/suppdata/c9/dt/c9dt01359h/c9dt01359h1.pdf
https://www.rsc.org/suppdata/c9/dt/c9dt01359h/c9dt01359h1.pdf
https://www.rsc.org/suppdata/c9/dt/c9dt01359h/c9dt01359h1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12749223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Structural Parameters (from an adduct)

Value (A or °)

B-O Bond Length (in EtsPO adduct)

1.533(3) A[4]

P-O Bond Length (in EtsPO adduct)

1.4973(17) A[4]

B-O-P Angle (in EtsPO adduct)

161.04(16)°[4]

P-B Bond Length (in PMes adduct)

2.061 (4) A[5]

C-B Bond Length (in PMes adduct)

1.644 (2) A[5]

Lewis Acidity

The remarkable utility of tris(pentafluorophenyl)borane stems from its pronounced Lewis

acidity, which is comparable to that of boron trifluoride (BF3) but weaker than boron trichloride

(BCIs). This acidity can be quantified using the Gutmann-Beckett method, which employs 3P

NMR spectroscopy with triethylphosphine oxide (EtsPO) as a probe molecule.[6] The

interaction of the Lewis acidic borane with the basic oxygen of EtsPO causes a downfield shift
in the 3P NMR signal, which is correlated to the Acceptor Number (AN).

Lewis Acid Acceptor Number (AN)
Tris(pentafluorophenyl)borane (B(CsFs)3) 82[7]

Boron Trifluoride (BF3) 89[7]

Boron Trichloride (BClIs) ~106][7]

Boron Tribromide (BBr3) ~110[7]

Boron Triiodide (BIs) 115[6]

Experimental Protocols

Synthesis of Tris(pentafluorophenyl)borane

The most common laboratory synthesis of tris(pentafluorophenyl)borane involves the reaction

of a pentafluorophenyl Grignard reagent with boron trichloride.[1]

Materials:
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Magnesium turnings
Bromopentafluorobenzene

Boron trichloride (BCls)
Anhydrous diethyl ether or toluene

Standard Schlenk line and glassware

Procedure:

Grignard Reagent Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g.,
argon or nitrogen), magnesium turnings are activated. A solution of
bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to the magnesium
turnings. The reaction mixture is stirred until the magnesium is consumed, forming the
pentafluorophenylmagnesium bromide Grignard reagent.

Reaction with Boron Trichloride: The Grignard solution is cooled in an ice bath. A solution of
boron trichloride in an appropriate solvent (e.g., hexane or toluene) is added dropwise to the
stirred Grignard reagent.

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to
warm to room temperature and stirred for several hours. The solvent is then removed under
reduced pressure. The crude product is purified by sublimation under vacuum to yield
tris(pentafluorophenyl)borane as a white crystalline solid.[8]
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Workflow for the synthesis of tris(pentafluorophenyl)borane.

Catalyzed Hydrosilylation of a Ketone

Tris(pentafluorophenyl)borane is an effective catalyst for the hydrosilylation of carbonyl
compounds. The following is a general procedure for the hydrosilylation of acetophenone.

Materials:

Tris(pentafluorophenyl)borane (B(CesFs)3)

Acetophenone

Triethylsilane (EtsSiH)

Anhydrous dichloromethane (CH2Clz)

Silica gel for chromatography

Procedure:
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e Reaction Setup: To a stirred solution of tris(pentafluorophenyl)borane (e.g., 5 mol %) in
anhydrous dichloromethane under an inert atmosphere, add triethylsilane (1.2 equivalents).

e Substrate Addition: Add acetophenone (1.0 equivalent) to the reaction mixture.

» Reaction Monitoring: The reaction is stirred at room temperature and the progress is
monitored by a suitable technique such as GC/MS or TLC.

e Work-up and Purification: Upon completion, the reaction mixture is filtered through a short
plug of silica gel, eluting with dichloromethane. The solvent is removed under reduced
pressure, and the resulting crude product is purified by column chromatography on silica gel
to afford the corresponding silyl ether.[9]

Key Applications in Chemical Synthesis

The unique properties of tris(pentafluorophenyl)borane have led to its widespread use in
various areas of synthetic chemistry.

Ziegler-Natta Polymerization

Tris(pentafluorophenyl)borane serves as an excellent co-catalyst or activator in Ziegler-Natta
polymerization of olefins. It reacts with metallocene dialkyl complexes to generate a cationic,
coordinatively unsaturated metallocene species, which is the active catalyst for polymerization.
[10] This activation process involves the abstraction of an alkyl group from the metallocene by
the borane.

Frustrated Lewis Pair (FLP) Chemistry

In combination with sterically hindered Lewis bases, such as bulky phosphines or amines,
tris(pentafluorophenyl)borane forms "Frustrated Lewis Pairs" (FLPs).[11] Due to steric
hindrance, the Lewis acid and base components of the FLP cannot form a classical adduct.
This "unquenched" reactivity allows FLPs to activate a variety of small molecules, most notably
dihydrogen (Hz), leading to metal-free hydrogenations.[11]
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B(CeFs)3 Sterically Bulky
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Activation of dihydrogen by a Frustrated Lewis Pair.

Catalysis in Organic Synthesis

Beyond polymerization and FLP chemistry, tris(pentafluorophenyl)borane catalyzes a wide
range of organic transformations, including:

o Hydrosilylation: As detailed in the experimental protocol, it efficiently catalyzes the addition of
silanes to carbonyls, olefins, and other unsaturated functional groups.[9]

» Aldol and Michael Reactions: It acts as a potent Lewis acid catalyst to promote these
fundamental carbon-carbon bond-forming reactions.

o Dehydrocoupling: It facilitates the formation of Si-O, Si-N, and other bonds through the
elimination of dihydrogen.[12]

o C-H Borylation: In some systems, it can mediate the direct borylation of C-H bonds.

Conclusion

Tris(pentafluorophenyl)borane is a powerful and versatile Lewis acid that has had a profound
impact on catalysis and synthetic chemistry. Its unique combination of strong electrophilicity,
steric bulk, and stability makes it an indispensable tool for researchers in both academic and
industrial settings. The continued exploration of its reactivity, particularly in the realm of
Frustrated Lewis Pair chemistry and metal-free catalysis, promises to unlock new and
innovative synthetic methodologies for the development of novel therapeutics and advanced
materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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